Product packaging for Bacilysocin(Cat. No.:)

Bacilysocin

Cat. No.: B1249980
M. Wt: 470.5 g/mol
InChI Key: DIGHTWUQPWHBPG-UHFFFAOYSA-N
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Description

Significance of Natural Products in Chemical Biology and Biotechnology

Natural products, the diverse array of chemical compounds produced by living organisms, have historically been a cornerstone of drug discovery and have profoundly impacted chemical biology and biotechnology. nih.govscirp.org These molecules, shaped by evolutionary pressures, possess immense structural diversity and biological specificity, often far exceeding what can be achieved through synthetic chemistry alone. nih.govwou.edu This chemical complexity allows them to interact with biological macromolecules with high affinity and specificity, making them invaluable as molecular probes to dissect biological processes and as lead structures for drug development. nih.govresearchgate.net

In chemical biology, natural products serve as powerful tools to modulate biomolecular functions, enabling researchers to study complex cellular pathways. nih.gov In biotechnology and medicine, they are a rich source of new drugs. nih.govscirp.org A significant percentage of all approved medicines are either natural products or their derivatives, particularly in therapeutic areas like oncology and infectious diseases. scirp.org The process of bioprospecting, or searching for novel natural products, continues to unveil new compounds with unique biological activities, underscoring their enduring importance. wou.edu

The Bacillus subtilis Group: A Prolific Source of Specialized Metabolites

The Bacillus subtilis group, which includes species like B. subtilis, B. amyloliquefaciens, B. licheniformis, and B. pumilus, are ubiquitous Gram-positive bacteria known for their remarkable ability to produce a wide array of secondary metabolites. mdpi.comnih.gov These specialized metabolites are not essential for basic survival but provide a competitive advantage in diverse environments. wou.eduwikipedia.org It is estimated that approximately 5% of the B. subtilis genome is dedicated to synthesizing these bioactive compounds. mdpi.com

For decades, this group has been recognized for producing various classes of secondary metabolites, including:

Non-ribosomal peptides (NRPs) : This class includes the well-known families of surfactins, iturins, and fengycins, which are cyclic lipopeptides with potent surfactant, antifungal, and antibacterial properties. mdpi.comasm.org Other NRPs from Bacillus include bacilysin (B1667699), a simple dipeptide with strong antibacterial and antifungal activity. mdpi.commdpi.com

Polyketides (PKs) : These are produced by large, modular enzymes called polyketide synthases (PKS). nih.gov

Ribosomally synthesized and post-translationally modified peptides (RiPPs) : This group includes bacteriocins like subtilosin and sublancin. nih.gov

Other metabolites : Bacillus species also produce siderophores for iron scavenging, such as bacillibactin, and various other unique compounds. mdpi.comnih.gov

The genetic tractability and well-understood physiology of B. subtilis make it a popular "workhorse" in biotechnology for the industrial production of enzymes and bioactive compounds. mdpi.com

Overview of Bacilysocin as a Unique Phospholipid Metabolite from Bacillus subtilis

Among the diverse chemical arsenal (B13267) of Bacillus subtilis, this compound stands out as a unique phospholipid antibiotic. nih.govresearchgate.net It was discovered as a novel antimicrobial substance that accumulates within or is associated with the cells of Bacillus subtilis strain 168. nih.govnih.gov Unlike the more commonly studied lipopeptides and polyketides, this compound is a phospholipid. nih.gov Its production is typically observed in the stationary phase of bacterial growth, commencing just after cell growth ceases and before the onset of sporulation. nih.govnih.gov

This compound's discovery highlights the continued potential for finding novel chemical structures even in well-studied organisms like B. subtilis 168. nih.gov As a phospholipid, its structure and biosynthetic pathway differ significantly from the non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathways that produce many other Bacillus antibiotics. mdpi.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H43O9P B1249980 Bacilysocin

Properties

Molecular Formula

C21H43O9P

Molecular Weight

470.5 g/mol

IUPAC Name

[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] 12-methyltetradecanoate

InChI

InChI=1S/C21H43O9P/c1-3-18(2)12-10-8-6-4-5-7-9-11-13-21(25)28-15-20(24)17-30-31(26,27)29-16-19(23)14-22/h18-20,22-24H,3-17H2,1-2H3,(H,26,27)

InChI Key

DIGHTWUQPWHBPG-UHFFFAOYSA-N

SMILES

CCC(C)CCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)O

Canonical SMILES

CCC(C)CCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)O

Synonyms

1-(12-methyltetradecanoyl)-3-phosphoglyceroglycerol
bacilysocin

Origin of Product

United States

Chemical Structure of Bacilysocin

The chemical structure of Bacilysocin was elucidated through detailed analysis using nuclear magnetic resonance (NMR) and mass spectrometry (MS). nih.govresearchgate.net The determined structure is 1-(12-methyltetradecanoyl)-3-phosphoglyceroglycerol . nih.govnih.gov

Key features of the this compound structure include:

A central glycerol (B35011) backbone. mdpi.comencyclopedia.pub

A glyceryl phosphate (B84403) group attached to the central glycerol. mdpi.comencyclopedia.pub

An anteiso-fatty acid tail, specifically 12-methyltetradecanoic acid, linked via an ester bond. mdpi.comebi.ac.uk

The molecule has a molecular formula of C21H43O9P and a monoisotopic mass of 470.26447 Da. ebi.ac.uk There are three chiral centers in the compound at positions C-2, C-2′, and C-12; however, their specific stereochemistries have not been fully determined. researchgate.netebi.ac.uk

Biosynthesis of Bacilysocin

The production of Bacilysocin follows a distinct biosynthetic pathway involving phospholipid metabolism. mdpi.com The proposed pathway begins with common phospholipid precursors and involves a key enzymatic step catalyzed by a protein with lysophospholipase homology. mdpi.comnih.gov

The putative biosynthetic steps are as follows:

Phosphatidic acid is converted to phosphatidylglycerol . This part of the pathway is well-understood in bacteria and involves enzymes such as CDP diglyceride synthase, phosphatidylglycerol-phosphate synthase, and phosphatidylglycerol-phosphate phosphatase. nih.govresearchgate.net

Phosphatidylglycerol is then converted to this compound. This crucial step is catalyzed by the product of the ytpA gene. mdpi.comnih.gov The YtpA protein is homologous to lysophospholipase and is believed to function by hydrolyzing one of the acyl bonds in phosphatidylglycerol. nih.govuniprot.org

Disruption of the ytpA gene completely blocks the production of this compound, confirming its essential role in the biosynthesis. nih.govnih.gov This gene disruption also leads to impaired sporulation in B. subtilis, suggesting a potential link between this unique phospholipid and cellular development, though the exact biological role remains unclear. mdpi.comnih.gov

Biological Activity of Bacilysocin

Antimicrobial Spectrum

This compound was first isolated based on its inhibitory activity against Staphylococcus aureus 209P. nih.gov Further testing revealed its activity against a select group of microorganisms. nih.gov While it shows apparent activity against some strains of S. aureus, it is largely inactive against other Gram-positive bacteria. nih.gov Its most notable activity is against specific fungal strains. nih.govnih.gov

Table 1: Antimicrobial Activity of this compound

Test Organism Type Activity (MIC, µg/ml) Reference
Staphylococcus aureus 209P Gram-positive bacterium Active nih.gov
Staphylococcus aureus (other strains) Gram-positive bacterium Apparent activity nih.gov
Other Gram-positive bacteria Gram-positive bacterium >100 (Inactive) nih.gov
Candida pseudotropicalis Fungus Active mdpi.comencyclopedia.pub
Saccharomyces cerevisiae Fungus Active mdpi.comencyclopedia.pub
Candida albicans Fungus Active nih.gov

While the specific mechanism is still under investigation, the discovery of this compound provides a novel phospholipid scaffold that could be explored for the development of new antimicrobial agents, particularly antifungals. mdpi.comencyclopedia.pub

Table of Mentioned Compounds

Historical Context of this compound Isolation and Initial Characterization

This compound was identified as a novel antimicrobial substance produced by the well-studied Gram-positive bacterium, Bacillus subtilis strain 168. nih.govresearchgate.netnih.gov The discovery and characterization were detailed in a 2002 publication by a team of researchers including Norimasa Tamehiro, Yoshiko Okamoto-Hosoya, and Kozo Ochi. nih.govebi.ac.ukijlsci.in Unlike many antibiotics from B. subtilis that are secreted, this compound was found to accumulate within or be associated with the bacterial cells. nih.govresearchgate.netnih.govebi.ac.uk

The isolation process involved extracting the compound from B. subtilis cells grown in a nutrient-rich medium. nih.govasm.org Researchers noted that the production of this compound begins just as the bacterial cells transition from the active growth phase to the stationary phase, a period that precedes the formation of heat-resistant spores. nih.govresearchgate.netnih.govebi.ac.uk The activity of the antibiotic was observed to decrease rapidly after this peak production phase. nih.govasm.org The initial detection and purification relied on methods such as butanol extraction from the cultured cells, followed by thin-layer chromatography (TLC) combined with bioautography to identify the active substance. nih.govasm.orge-repository.org The structure of the isolated compound was then elucidated using nuclear magnetic resonance (NMR) and mass spectrometry analyses. nih.govresearchgate.netnih.govebi.ac.uk These analyses determined the chemical structure of this compound to be 1-(12-methyltetradecanoyl)-3-phosphoglyceroglycerol. nih.govresearchgate.netnih.govebi.ac.uk

Initial research also identified the genetic basis for its production, pinpointing the ytpA gene. nih.govresearchgate.netebi.ac.uk Experiments showed that disrupting this gene completely stopped the production of this compound, confirming its essential role in the compound's biosynthesis. nih.govresearchgate.netebi.ac.uk The protein encoded by ytpA is homologous to lysophospholipase, suggesting its enzymatic function in the biosynthetic pathway. nih.govresearchgate.netebi.ac.uk

Table 1: Summary of this compound's Initial Characterization

Characteristic Finding
Producing Organism Bacillus subtilis 168 nih.govresearchgate.netebi.ac.uk
Cellular Location Intracellular or cell-associated nih.govresearchgate.netebi.ac.uk
Production Phase Stationary phase, before sporulation nih.govresearchgate.netnih.gov
Isolation Method Butanol extraction from cells, TLC-bioautography nih.govasm.orge-repository.org
Chemical Structure 1-(12-methyltetradecanoyl)-3-phosphoglyceroglycerol nih.govnih.govebi.ac.uk
Key Biosynthetic Gene ytpA (lysophospholipase homolog) nih.govresearchgate.netebi.ac.uk
Antimicrobial Activity Active against certain fungi and some Gram-positive bacteria like Staphylococcus aureus. nih.gove-repository.org

Classification as a Phospholipid Antibiotic

This compound is distinguished from the more commonly known peptide-based antibiotics produced by Bacillus subtilis, such as surfactin, iturin, and fengycin, which are synthesized non-ribosomally. nih.govsci-hub.se Its unique chemical structure places it in the class of phospholipid antibiotics. nih.govsci-hub.se It was the first antibiotic with a phospholipid structure to be discovered in B. subtilis. nih.gov

This classification is based on its core structure, which is fundamentally a modified phospholipid. sci-hub.semdpi.com Specifically, it is categorized as a lysophosphatidylglycerol (B1238068), a type of glycerophospholipid. nih.govnaturalproducts.net The structure features a central glycerol (B35011) molecule linked to both a fatty acid tail and a glyceryl phosphate (B84403) group. sci-hub.semdpi.com This amphiphilic nature, with both a lipid (fatty acid) and a polar (phosphoglycerol) component, is characteristic of phospholipids (B1166683) that form cellular membranes. Its antibiotic activity, particularly against certain fungi, is an additional functional classification. nih.govnih.govebi.ac.uk

Structural Relationship to Parent Phospholipids

This compound is not synthesized from scratch via a complex secondary metabolite pathway but is instead derived from a primary structural component of the bacterial cell membrane. sci-hub.seresearchgate.net Its direct precursor is phosphatidylglycerol, one of the major phospholipids found in the membrane of B. subtilis, constituting a significant portion of the total phospholipids. nih.govnih.gov

The biosynthesis of this compound from phosphatidylglycerol is a relatively simple enzymatic conversion. nih.gov The proposed pathway involves the hydrolysis of one of the acyl (fatty acid) chains from the phosphatidylglycerol molecule. nih.govresearchgate.net This reaction is catalyzed by the YtpA protein, which functions as a phospholipase. nih.govresearchgate.net The removal of one fatty acid chain converts the diacylated phosphatidylglycerol into the monoacylated lysophosphatidylglycerol, which is this compound. nih.govsci-hub.se

Structurally, this compound is defined as a carboxylic ester formed by the condensation of the carboxylic acid group of 12-methyltetradecanoic acid with one of the primary hydroxyl groups of glycerophosphoglycerol. ebi.ac.uk This structure consists of a central glycerol backbone, a glyceryl phosphate headgroup, and a single anteiso-fatty acid tail. sci-hub.semdpi.com The parent phospholipid, phosphatidylglycerol, would have two such fatty acid tails.

Enzymatic Catalysis in this compound Biogenesis

The formation of this compound is dependent on a series of enzymatic reactions that modify common membrane phospholipids. frontiersin.orgsci-hub.se The central step involves the specific hydrolysis of a precursor molecule by a dedicated phospholipase. researchgate.net

The putative biosynthetic pathway for this compound originates from core cellular lipids. mdpi.comencyclopedia.pub The starting precursor is Phosphatidic acid , a fundamental component in the synthesis of membrane glycerolipids. frontiersin.orgnih.gov This molecule undergoes a series of well-elucidated enzymatic steps to be converted into Phosphatidylglycerol , which is the major phospholipid component in B. subtilis, constituting about 75% of the total phospholipids. nih.gov

The established conversion of Phosphatidic acid to Phosphatidylglycerol involves three key enzymes:

CDP diglyceride synthase

Phosphatidylglycerol-phosphate synthase

Phosphatidylglycerol-phosphate phosphatase nih.govresearchgate.net

This sequence establishes Phosphatidylglycerol as the direct precursor that is then modified to form this compound. nih.govmdpi.com

The critical and final step in this compound biogenesis is the conversion of Phosphatidylglycerol to the final product. nih.gov This reaction is catalyzed by a single lipolytic enzyme. nih.gov Research has identified the protein YtpA as the key enzyme responsible for this transformation. nih.govebi.ac.uk YtpA is encoded by the ytpA gene and shows homology to lysophospholipases. nih.govresearchgate.net It is classified as a phospholipase, specifically a hydrolase and serine esterase, involved in antibiotic biosynthesis. uniprot.org Experimental data confirms that cell extracts from strains where the ytpA gene is disrupted lack the phospholipase activity associated with this compound production. nih.govresearchgate.net

EnzymeAlternative NameGeneRole in PathwayEC Number
Phospholipase YtpAThis compound biosynthesis protein YtpAytpACatalyzes the hydrolysis of Phosphatidylglycerol to produce this compound. uniprot.org3.1.1.-
CDP diglyceride synthase--Catalyzes an initial step in the formation of Phosphatidylglycerol from Phosphatidic acid. nih.govresearchgate.net-
Phosphatidylglycerol-phosphate synthase--Catalyzes an intermediate step in the formation of Phosphatidylglycerol. nih.govresearchgate.net-
Phosphatidylglycerol-phosphate phosphatase--Catalyzes the final step in the formation of Phosphatidylglycerol. nih.govresearchgate.net-

The proposed mechanism for the YtpA-catalyzed reaction is the hydrolysis of an acyl ester bond within the Phosphatidylglycerol molecule. nih.gov Specifically, it is believed that the YtpA enzyme functions by hydrolyzing the 2-sn-acyl moiety of Phosphatidylglycerol. researchgate.netuniprot.org This selective removal of one fatty acid chain from the glycerol backbone of Phosphatidylglycerol results in the formation of a lysophospholipid, which is this compound (structurally 1-(12-methyltetradecanoyl)-3-phosphoglyceroglycerol). nih.govebi.ac.uk YtpA demonstrates phospholipase B-like activity, capable of hydrolyzing either the 1- or 2-acyl bonds. nih.gov In vitro experiments have shown that YtpA can hydrolyze phosphatidylcholine to produce lysophosphatidylcholine, further supporting its function as a phospholipase that cleaves a single acyl bond. nih.govuniprot.org

Genetic Determinants of this compound Production

The production of this compound is directly linked to specific genetic components within the B. subtilis genome. The presence and expression of a single gene are crucial for the synthesis of this antibiotic.

The ytpA gene is the primary genetic determinant for this compound production. nih.govresearchgate.net This gene encodes the YtpA protein, which functions as the key biosynthetic enzyme—a lysophospholipase homolog—that catalyzes the final step in the synthesis pathway. nih.govebi.ac.uk Therefore, the ytpA gene is considered directly responsible for the synthesis of this compound in B. subtilis. researchgate.net The timing of YtpA's maximum phospholipase activity in the parent strain coincides with the period of active this compound synthesis, further linking the gene to the production of the compound. nih.gov

StrainytpA Gene StatusThis compound ProductionPhospholipase ActivityEffect on Growth
B. subtilis 168 (Wild-Type)IntactDetectedPresentNormal
B. subtilis JJ25 (Disruptant)DisruptedCompletely blocked nih.govasm.orgAbsent nih.govresearchgate.netNot significantly affected nih.gov

Physiological Regulation of this compound Accumulation

The production of the phospholipid antibiotic this compound by Bacillus subtilis is a physiologically regulated process, intricately linked to the bacterium's growth and developmental stages.

Correlation of Production with Bacterial Growth Phases

The accumulation of this compound is tightly coupled with the growth phase of Bacillus subtilis. Research has consistently shown that the production of this antibiotic commences as the bacterial cells transition from the exponential growth phase to the stationary phase. nih.gov Specifically, this compound begins to accumulate intracellularly immediately after the cessation of active growth. nih.govresearchgate.netnih.govebi.ac.uk This production pattern is characteristic of many secondary metabolites in bacteria, which are often synthesized when the population density is high and resources become limited.

The peak of this compound production occurs during the stationary phase, just before the formation of heat-resistant spores. nih.govresearchgate.netnih.govebi.ac.uk Following this peak, the concentration of the antibiotic tends to decrease rapidly. nih.gov This temporal regulation suggests that this compound may play a role in the survival or signaling processes of the bacterium during the nutrient-deprived conditions of the stationary phase.

Table 1: this compound Production in Relation to B. subtilis Growth Phases 交互式数据表

Growth Phase This compound Production Key Observations
Exponential Phase Not detected The ribosomal peptide antibiotics are synthesized during active growth, while nonribosomal ones are synthesized after growth has ceased. nih.gov
Transition to Stationary Phase Initiated Production begins immediately after growth ceases. nih.govresearchgate.netnih.govebi.ac.uk
Stationary Phase Maximum accumulation Peak production occurs before the formation of heat-resistant spores. nih.govresearchgate.netnih.govebi.ac.uk
Late Stationary/Decline Phase Decreases rapidly The activity of the antibiotic diminishes after reaching its peak. nih.gov

Interplay with Bacterial Developmental Processes: Sporulation Linkages

A significant link has been established between the biosynthesis of this compound and the process of sporulation in Bacillus subtilis. nih.govresearchgate.net Sporulation is a key developmental process for Bacillus species, allowing them to form dormant, highly resistant spores in response to environmental stress.

Studies involving the disruption of the ytpA gene, which is essential for this compound biosynthesis, have provided direct evidence for this connection. nih.govresearchgate.net When the ytpA gene is disrupted, not only is the production of this compound completely blocked, but the efficiency of sporulation is also significantly impaired. nih.govresearchgate.netnih.govebi.ac.uk Specifically, a tenfold reduction in the titers of heat-resistant spores has been observed in ytpA disruptant strains compared to the parent strain. nih.govresearchgate.netnih.govebi.ac.uk This finding strongly suggests that this compound, or the pathway leading to its synthesis, plays a role in the normal progression of sporulation. nih.gov

While the disruption of ytpA and the consequent lack of this compound production have a profound effect on sporulation, it does not significantly impact the vegetative growth of the bacterium. nih.govresearchgate.netnih.govebi.ac.uk This indicates that the function of this compound is likely specific to the stationary phase and the developmental processes that occur during this period, rather than being essential for basic cellular proliferation. The co-regulation of this compound production and sporulation points towards a potential role for this phospholipid antibiotic in the complex regulatory networks that govern cell fate decisions in Bacillus subtilis under stress conditions. nih.gov

List of Chemical Compounds

Spectrum of Antimicrobial Activities Against Target Microorganisms

This compound exhibits a targeted spectrum of antimicrobial activity. mdpi.com It was initially isolated and assayed using Staphylococcus aureus as the test organism. nih.gov The production of this antibiotic by Bacillus subtilis 168 begins after the active growth phase ceases and before the onset of heat-resistant spore formation. nih.govresearchgate.net

The antibacterial action of this compound is notably specific. It displays clear activity against certain strains of Staphylococcus aureus. nih.gov However, its efficacy against a broader range of Gram-positive bacteria is limited, with many species showing no susceptibility at concentrations up to 100 μg/ml. nih.gov While the precise molecular target within Gram-positive bacteria remains to be fully elucidated, the minimum inhibitory concentration (MIC) for susceptible strains like Staphylococcus aureus and Streptococcus pyogenes has been reported to range from 0.5 to 10 μg/ml for purified fractions. medwinpublishers.com

This compound demonstrates more pronounced activity against certain fungal species. nih.govresearchgate.netnih.gov Its antifungal spectrum includes activity against Candida pseudotropicalis and Saccharomyces cerevisiae. mdpi.com The proposed mechanism for its antifungal action centers on the disruption of the fungal cell membrane. fspublishers.org It is suggested that this compound compromises membrane integrity, potentially by inducing increased permeability and forming pores within the membrane structure. mdpi.comfspublishers.org This disruption of the lipid membrane leads to a loss of cellular stability and ultimately, cell death. fspublishers.org

This compound's Influence on Host Cell Membrane Properties and Function

Beyond its role as an external antimicrobial agent, this compound, a lysophospholipid, has significant effects on the cell membrane of the producing organism, Bacillus subtilis. frontiersin.orgnih.gov Lysophospholipids are known to be potent modulators of membrane characteristics, capable of altering local curvature, permeability, and fluidity when present in the bilayer. nih.govmdpi.com

The biosynthesis of this compound is intrinsically linked to the ytpAB operon. nih.gov The gene ytpA encodes a protein with lysophospholipase homology that is essential for this compound production; disruption of this gene completely blocks its synthesis. nih.govresearchgate.netfrontiersin.org Initially, YtpA was described as the enzyme responsible for cleaving an acyl chain from phosphatidylglycerol to produce this compound. biorxiv.org

Subsequent research has refined this understanding. While YtpA is involved in lipid metabolism, it may not be solely responsible for the bulk production of all lysophosphatidylglycerols. nih.govnih.gov However, its role in modulating membrane properties is significant. Overexpression of the ytpA gene leads to an increase in membrane fluidity. nih.govnih.govglobalauthorid.com Furthermore, ytpA is critically important for the growth of mutant B. subtilis strains that have defects in homeoviscous adaptation—the process of maintaining optimal membrane fluidity in response to environmental changes. nih.govnih.govresearchgate.net This evidence suggests that YtpA and its lysophospholipid products, including this compound, may function as intermediates in membrane remodeling or as direct modulators of membrane physical properties. frontiersin.orgnih.gov

Interactive Table: Antimicrobial Spectrum of this compound

Target Microorganism Type Activity Noted Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus Gram-Positive Bacteria Apparent Activity nih.gov 0.5 - 10 µg/ml medwinpublishers.com
Other Gram-Positive Bacteria Gram-Positive Bacteria No Activity nih.gov >100 µg/ml nih.gov
Candida pseudotropicalis Fungus Active mdpi.com Not Specified
Saccharomyces cerevisiae Fungus Active mdpi.com Not Specified
Candida albicans Fungus Drug Effect Noted nih.gov Not Specified

The ytpAB operon is a component of the cell envelope stress response in B. subtilis. Its expression is induced by antibiotics that inhibit cell wall synthesis, such as bacitracin and cefuroxime. nih.govbiorxiv.orgnih.gov This induction is controlled by the alternative sigma factor σM, a key regulator of the response to cell envelope damage. nih.govnih.gov

The ytpA gene plays a direct role in the intrinsic resistance of B. subtilis to bacitracin. nih.govnih.gov This function is particularly evident in mutant strains that are missing other primary bacitracin resistance mechanisms, such as the BceAB or BcrC transporters. nih.govnih.govasm.org The prevailing model suggests that the induction of the ytpAB operon under bacitracin stress helps the cell to tolerate the antibiotic's effects. nih.govbiorxiv.org This tolerance may be achieved by modulating membrane properties, which could facilitate the flipping of the lipid carrier undecaprenyl phosphate (the target of bacitracin) or affect the function of membrane-bound complexes involved in maintaining cell wall homeostasis. nih.govnih.govresearchgate.net

Role in Bacterial Physiology and Inter-Species Interactions

The production of secondary metabolites like this compound is often linked to the broader physiological state of the bacterium and its interactions with other organisms. nih.gov In B. subtilis, this compound synthesis is timed to occur after exponential growth and just before the initiation of sporulation. nih.govresearchgate.net Interestingly, the disruption of the ytpA gene, which halts this compound production, also leads to a tenfold reduction in the formation of heat-resistant spores, indicating a link between this phospholipid and the sporulation process. nih.govresearchgate.netnih.gov

As a cell-associated and potentially secreted molecule, this compound may play a role in the complex chemical communication that occurs within microbial communities. Bacillus species are known to use secreted molecules to mediate inter-species interactions, often influencing the developmental processes of their close relatives, such as biofilm formation. mdpi.comnih.govnih.gov While this compound has not been definitively identified as a signaling molecule in this context, its production profile and chemical nature are consistent with a role in mediating competitive or cooperative interactions in the soil environment. mdpi.com

Compound Name
This compound
Bacitracin
Cefuroxime
Lysophosphatidylglycerol
Phosphatidylglycerol

Advanced Research Methodologies for Bacilysocin Investigation

Extraction and Purification Techniques for Bacilysocin from Microbial Cultures

The isolation of this compound from Bacillus subtilis cultures is a multi-step process involving initial extraction from the microbial cells followed by a series of purification steps to achieve a high degree of purity.

Solvent Extraction Methodologies (e.g., Butanol Extraction)

Initial extraction of this compound from Bacillus subtilis cells is typically achieved through solvent extraction. One common method involves the use of n-butanol. In this procedure, cultured cells are harvested and then subjected to extraction with 50% n-butanol. The organic layer, containing the this compound, is then collected and concentrated.

Following the initial butanol extraction, a more refined liquid-liquid extraction is performed. The crude extract is suspended in a solution of 10% methanol (B129727) and the pH is adjusted to 7.0. This solution is then washed with ethyl acetate (B1210297) to remove neutral lipids. Subsequently, the aqueous layer is acidified to pH 2.0 and re-extracted with ethyl acetate. This step selectively partitions the acidic this compound into the organic phase, which is then evaporated to yield a partially purified extract.

Chromatographic Purification Strategies (e.g., TLC, HPLC)

Further purification of the this compound-containing extract is accomplished through various chromatographic techniques.

Thin-Layer Chromatography (TLC): TLC is a valuable tool for the initial analysis and separation of this compound from other components in the crude extract. A typical solvent system for developing the TLC plate is a mixture of chloroform, methanol, and water (e.g., in a 60:25:4 ratio). The separated compounds can be visualized, and the presence of this compound can be confirmed through bioautography, where the TLC plate is overlaid with an agar (B569324) medium seeded with a susceptible indicator organism, such as Staphylococcus aureus. A zone of inhibition will appear at the location of the this compound spot.

Column Chromatography: For larger-scale purification, column chromatography is employed. The partially purified extract is applied to a silica (B1680970) gel column equilibrated with a solvent system such as chloroform-methanol-water (e.g., 20:5:1). The column is then eluted with the same solvent, and fractions are collected. The fractions containing this compound are identified by their antimicrobial activity.

Further purification can be achieved using a DEAE Sepharose column, an anion-exchange chromatography resin. The active fractions from the silica gel chromatography are applied to the DEAE Sepharose column, and elution is carried out with a gradient of increasing salt concentration or a change in pH.

High-Performance Liquid Chromatography (HPLC): The final step in the purification of this compound to homogeneity is typically reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used, and the mobile phase often consists of a mixture of methanol and a buffer, such as 1 mM phosphate (B84403) buffer (pH 7.5). The elution of this compound is monitored by UV absorbance, and the peak corresponding to the antibiotic is collected.

Table 1: Summary of Chromatographic Techniques for this compound Purification

TechniqueStationary PhaseMobile Phase ExamplePurpose
Thin-Layer Chromatography (TLC)Silica gelChloroform:Methanol:Water (60:25:4)Analytical separation and bioautography
Silica Gel Column ChromatographySilica gelChloroform:Methanol:Water (20:5:1)Preparative separation
DEAE Sepharose Column ChromatographyDEAE SepharoseChloroform:Methanol with ammonium (B1175870) acetateAnion-exchange purification
High-Performance Liquid Chromatography (HPLC)C1862% Methanol in 1 mM phosphate buffer (pH 7.5)Final purification to homogeneity

Genetic Manipulation and Mutagenesis for Biosynthetic Pathway Elucidation

Understanding the genetic basis of this compound biosynthesis is crucial for its potential future applications and for the possibility of enhancing its production. Genetic manipulation and mutagenesis studies have been instrumental in identifying the key genes involved in its synthesis.

Gene Disruption and Complementation Studies

A pivotal breakthrough in understanding this compound biosynthesis came from the identification and targeted disruption of the ytpA gene in Bacillus subtilis. Bioinformatic analysis revealed that the protein encoded by ytpA shares homology with lysophospholipases. This finding led to the hypothesis that YtpA might be involved in the final step of this compound synthesis.

To test this hypothesis, a ytpA disruptant strain was constructed. This was achieved by inserting a selectable marker, such as an erythromycin (B1671065) resistance cassette, into the ytpA gene, thereby inactivating it. Subsequent analysis of this mutant strain revealed a complete loss of this compound production, as confirmed by TLC and bioautography. nih.gov This gene disruption experiment provided strong evidence that ytpA is essential for the biosynthesis of this compound.

While not explicitly detailed in the available literature, a logical next step to definitively prove the function of ytpA would be a complementation study. In such an experiment, a functional copy of the ytpA gene would be reintroduced into the ytpA disruptant strain on a plasmid or by integration into the chromosome. The restoration of this compound production in the complemented strain would unequivocally confirm that the phenotype observed in the disruptant was solely due to the inactivation of the ytpA gene.

Transcriptional Analysis of Biosynthesis Genes

The expression of the genes responsible for this compound biosynthesis is tightly regulated. Transcriptional analysis has revealed that the ytpA gene is part of a two-gene operon, designated ytpAB. Studies have shown that the expression of the ytpAB operon is induced in response to cell wall-inhibiting antibiotics, such as bacitracin and cefuroxime. This induction is dependent on the alternative sigma factor, σM, which is a key regulator of the cell envelope stress response in Bacillus subtilis.

Techniques such as reverse transcription-PCR (RT-PCR) and promoter fusion assays can be used to study the transcriptional regulation of the ytpAB operon. For example, by fusing the promoter region of the operon to a reporter gene like lacZ (encoding β-galactosidase), researchers can monitor the transcriptional activity of the promoter under different conditions. Such studies have confirmed that the ytpAB promoter is activated in the presence of cell wall stressors, and this activation is abolished in a sigM mutant background.

In Vitro and In Situ Enzymatic Activity Assays of YtpA

Characterizing the enzymatic activity of YtpA is essential for confirming its proposed role in this compound biosynthesis. Both in vitro and in situ assays have been employed to demonstrate its phospholipase activity.

In Vitro Assays: In vitro enzymatic assays using purified or partially purified YtpA protein have been conducted to determine its substrate specificity and catalytic activity. In these assays, a crude cell extract from a wild-type Bacillus subtilis strain expressing YtpA is incubated with a potential substrate, such as phosphatidylcholine. The reaction products are then extracted and analyzed by techniques like TLC. These experiments have shown that cell extracts containing YtpA can hydrolyze phosphatidylcholine to produce lysophosphatidylcholine. nih.gov This demonstrates that YtpA possesses phospholipase activity.

The proposed enzymatic reaction catalyzed by YtpA in the biosynthesis of this compound is the hydrolysis of a fatty acid from phosphatidylglycerol, the major phospholipid component of the Bacillus subtilis membrane, to yield lysophosphatidylglycerol (B1238068) (this compound).

Bioautography and Microbiological Assay Techniques for Activity Profiling

The investigation of this compound's antimicrobial properties has been significantly advanced through the application of specialized bioautography and microbiological assay techniques. These methods have been crucial in detecting, isolating, and characterizing the bioactivity of this novel phospholipid antibiotic produced by Bacillus subtilis 168.

Thin-Layer Chromatography (TLC)-Bioautography for Detection and Isolation

A key technique in the initial discovery of this compound was TLC-bioautography. This method allows for the separation of compounds in a mixture, followed by the localization of antimicrobial activity directly on the chromatogram.

The process for this compound involved an initial extraction of the compound from B. subtilis cells using butanol. nih.gov This extract was then subjected to thin-layer chromatography (TLC) for separation. A specific solvent system of chloroform-methanol-water (in a 60:25:4 ratio) was employed to develop the TLC plate. nih.gov

For the bioassay component, Staphylococcus aureus 209P was utilized as the test organism. nih.gov The developed TLC plate was placed on a bioassay plate, which was then overlaid with Muller-Hinton agar seeded with S. aureus. Following an incubation period of 12 hours at 37°C, the zones of inhibition—areas where bacterial growth was prevented by the antimicrobial compound—became visible. nih.gov This allowed for the identification of the bioactive spot corresponding to this compound on the TLC plate, guiding its subsequent isolation and purification. nih.gov

The production of this compound was observed to commence as the B. subtilis cells entered the stationary phase of growth, just before the formation of heat-resistant spores. nih.gov Interestingly, the disruption of the ytpA gene, which is homologous to lysophospholipase, was found to completely block the production of this compound. nih.gov

Microbiological Assays for Antimicrobial Spectrum Determination

To determine the specific antimicrobial spectrum and potency of purified this compound, various microbiological assays were conducted. The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined for a range of bacteria and fungi. nih.gov These assays are typically performed using a microtiter plate dilution method, where various concentrations of the antimicrobial agent are tested against a standardized inoculum of the target microorganism.

The research findings indicated that while this compound was initially isolated based on its activity against S. aureus, its antibacterial spectrum is quite specific. It demonstrated notable activity against certain strains of Staphylococcus aureus. However, it showed no activity (MIC >100 µg/ml) against other gram-positive bacteria that were tested. nih.gov

Conversely, this compound exhibited more pronounced activity against several eukaryotic microorganisms, particularly fungi. nih.gov The table below summarizes the antimicrobial activity profile of this compound against a selection of microorganisms.

Test Organism Strain MIC (µg/ml)
Staphylococcus aureus209P-
Staphylococcus aureus(another strain)Apparent Activity
Other Gram-Positive Bacteria(various)>100
Saccharomyces cerevisiaePronounced Activity
Candida pseudotropicalisPronounced Activity
Cryptococcus neoformansPronounced Activity
Candida albicans3147 IMC F--

Data sourced from Tamehiro et al., 2002. Specific MIC values for some organisms were not detailed in the provided references, but the level of activity was described.

Ecological Roles and Interspecies Chemical Communication

Bacilysocin as a Competitive Factor in Microbial Niches

Bacillus subtilis produces a wide array of antimicrobial compounds, and this compound is a key player in its competitive arsenal (B13267). nih.govresearchgate.netasm.org The production of such secondary metabolites is a common strategy among microbes to outcompete other microorganisms for resources and space. mdpi.comfrontiersin.org this compound, with its demonstrated antimicrobial activity, particularly against certain fungi and Gram-positive bacteria, serves as a direct competitive tool. nih.govnih.govencyclopedia.pub

The prevailing theory suggests that nonribosomally synthesized antibiotics like this compound are particularly important during spore germination. nih.govresearchgate.netasm.orgfrontiersin.org This is a vulnerable stage in the life cycle of B. subtilis, and the production of this compound may help to create a protective zone, inhibiting the growth of potential competitors and ensuring successful establishment. nih.govresearchgate.netasm.org Research has shown that this compound production commences as the bacterial cells enter the stationary phase, just before the formation of heat-resistant spores, a timing that supports its role in safeguarding the germination process. nih.govresearchgate.netasm.org

The antimicrobial spectrum of this compound, while not broad, is specific. It has shown inhibitory activity against several strains of Staphylococcus aureus and fungal species like Candida pseudotropicalis and Saccharomyces cerevisiae. nih.govencyclopedia.pubmdpi.com This targeted action suggests a specialized role in competing with specific microorganisms that are likely to co-occur with B. subtilis in its natural habitats.

Table 1: Antimicrobial Activity of this compound

Test Organism Activity (MIC, μg/ml) Reference
Staphylococcus aureus 209P Active nih.gov
Staphylococcus aureus (other strains) Apparent activity nih.gov
Other Gram-positive bacteria No activity (>100) nih.gov
Candida pseudotropicalis Active encyclopedia.pubmdpi.com
Saccharomyces cerevisiae Active encyclopedia.pubmdpi.com

Potential for Shaping Microbial Community Dynamics

The production of antimicrobial compounds like this compound by B. subtilis has the potential to significantly influence the structure and composition of microbial communities. frontiersin.orgnih.gov By selectively inhibiting the growth of susceptible species, B. subtilis can alter the competitive balance within a microbial niche, favoring its own proliferation and persistence. nih.gov This process of interference competition, where one organism directly harms another, is a powerful driver of community dynamics. frontiersin.org

The introduction of B. subtilis has been shown to alter the microbial diversity in various environments. nih.govmdpi.com For instance, in the context of baijiu fermentation, the addition of B. subtilis JP1 significantly influenced both bacterial and fungal community structures, leading to an increase in the production of flavor compounds. nih.gov This highlights how the metabolic activities of B. subtilis, including the production of secondary metabolites, can have cascading effects on the entire microbial ecosystem and its functional outputs.

Furthermore, intercellular interactions within microbial communities are complex and involve a variety of chemical signals. mdpi.com The secondary metabolites produced by B. subtilis can act as signaling molecules, influencing the behavior of other microbes. mdpi.com While the specific role of this compound as a signaling molecule is not yet fully understood, the production of antimicrobial compounds is a recognized form of interspecies chemical communication that shapes microbial interactions and community structure. mdpi.comresearchgate.net

Evolutionary Perspectives on this compound Production in Bacillus subtilis

From an evolutionary standpoint, the production of secondary metabolites like this compound is thought to provide a significant fitness advantage to the producing organism. mdpi.com The ability to inhibit competitors increases the likelihood of survival and reproduction, particularly in nutrient-limited and densely populated environments. mdpi.comfrontiersin.org The dedication of a significant portion of the B. subtilis genome (around 4-5%) to the synthesis of bioactive compounds underscores the evolutionary importance of these molecules. frontiersin.org

The biosynthesis of this compound is linked to the ytpA gene, which encodes a phospholipase. nih.govresearchgate.netasm.orguniprot.org Interestingly, disruption of this gene not only halts this compound production but also impairs sporulation, suggesting a dual role for this pathway. nih.govresearchgate.netasm.org This connection between antibiotic production and a key life cycle process like sporulation indicates a deep-seated evolutionary integration of these functions. It is plausible that this compound, or the pathway leading to its synthesis, plays an intrinsic role in the developmental processes of B. subtilis. nih.govasm.org

The evolutionary history of B. subtilis appears to be characterized by a significant acquisition of new genes, potentially through horizontal gene transfer. frontiersin.org This genomic plasticity may have facilitated the development of a diverse arsenal of secondary metabolites, including this compound, allowing the bacterium to adapt to a wide range of ecological niches. The presence of this compound and other antimicrobial compounds in B. subtilis reflects an ongoing evolutionary arms race, where the ability to produce and resist antibiotics is a key determinant of ecological success.

Strain Engineering and Biotechnological Optimization for Enhanced Bacilysocin Production

Genetic Engineering Strategies for Increasing Biosynthetic Yields

Genetic engineering offers precise tools to modify the genetic makeup of the producing organism, Bacillus subtilis, to channel metabolic resources towards the overproduction of Bacilysocin. Strategies range from the targeted manipulation of specific genes in the biosynthetic pathway to broader modifications of the cellular regulatory network.

The biosynthesis of this compound, a unique phospholipid antibiotic, is understood to be linked to the activity of specific enzymes that modify lipid precursors. Research has identified the ytpA gene in Bacillus subtilis 168 as crucial for its production. nih.gov The protein encoded by ytpA shows homology to lysophospholipases and is proposed to be the key enzyme in the final step of this compound synthesis. nih.gov Targeted disruption of the ytpA gene has been shown to completely abolish this compound production, confirming its essential role in the biosynthetic pathway. nih.gov

Building on this knowledge, a primary genetic engineering strategy is the overexpression of the ytpA gene. By placing ytpA under the control of a strong, constitutive promoter, its expression can be uncoupled from native regulatory controls and significantly increased. This approach is designed to boost the activity of the rate-limiting step in the biosynthetic pathway, thereby increasing the conversion of precursors into the final this compound product. While direct reports on ytpA overexpression for this compound are limited, this strategy has been successfully applied to enhance the production of other antibiotics in Bacillus species, such as bacilysin (B1667699), where biosynthetic genes were placed under the control of constitutive promoters, resulting in significantly increased yields. frontiersin.org

Further strategies could involve engineering the pathways that supply the precursors for this compound synthesis, namely glycerol-3-phosphate and fatty acids. Enhancing the metabolic flux towards these building blocks could further augment production.

Table 1: Genetic Engineering Targets for Enhanced this compound Production

Gene Target Genetic Modification Rationale & Expected Outcome Reference
ytpA Disruption / Knockout Blocks the final biosynthetic step. nih.gov
Expected Outcome: Complete loss of this compound production, confirming gene function.
ytpA Overexpression (e.g., using a strong constitutive promoter) Increases the concentration of the key enzyme responsible for this compound synthesis. nih.govfrontiersin.org
Expected Outcome: Increased conversion of precursors to this compound, leading to higher yields.
Precursor Pathways (e.g., glycerol (B35011) & fatty acid synthesis) Upregulation of key enzymes Increases the intracellular pool of essential building blocks for the this compound molecule. rsc.org

Fermentation Process Optimization for Industrial Scale-Up

While genetic modifications enhance a strain's potential, realizing this potential on an industrial scale requires the optimization of fermentation conditions. The physical and chemical environment of the fermentation process directly impacts microbial growth and metabolite production. Key parameters that must be controlled include media composition, pH, temperature, and aeration. mdpi.com

The choice of carbon and nitrogen sources in the culture medium is critical. Studies on other secondary metabolites from Bacillus subtilis have shown that while glucose can support robust growth, it sometimes represses the synthesis of secondary metabolites. researchgate.net Alternative carbon sources like glycerol have been found to be more effective for producing certain antibacterial peptides. researchgate.net For nitrogen, sources such as ammonium (B1175870) succinate (B1194679) have been shown to influence the production of antimicrobial compounds. researchgate.net The optimization of the carbon-to-nitrogen ratio is a crucial step in developing a high-yield fermentation process. mdpi.com

Inorganic salts and trace elements also play a significant role. Manganese, iron, and magnesium have been reported to enhance the production of other biosurfactants and antibiotics in Bacillus, likely by acting as cofactors for essential enzymes in the biosynthetic pathways. researchgate.netfrontiersin.org

Physical parameters must also be tightly regulated in a bioreactor. For many Bacillus species, optimal production of secondary metabolites occurs at a temperature of around 37°C and a pH maintained between 7.0 and 8.0. mdpi.comresearchgate.net Controlled pH has been shown to potentially double the yield of bacteriocins compared to uncontrolled batch cultures. mdpi.com Adequate dissolved oxygen, maintained through controlled agitation and aeration rates (e.g., 1.0 vvm), is also vital for the aerobic Bacillus subtilis to ensure efficient energy metabolism and support high-density cell growth and product formation. mdpi.com

Table 2: Key Fermentation Parameters for Bacillus Secondary Metabolite Production

Parameter Typical Optimal Range/Condition Rationale References
Temperature 35 - 37°C Optimal for enzymatic activity and bacterial growth for many Bacillus strains. mdpi.comnih.gov
pH 7.0 - 8.0 Maintaining a stable, slightly alkaline pH prevents metabolic inhibition and can significantly increase product yield. mdpi.comresearchgate.net
Carbon Source Glycerol, Lactose Avoids catabolite repression sometimes seen with glucose and can enhance secondary metabolite synthesis. researchgate.netresearchgate.net
Nitrogen Source Ammonium Succinate, Peptone, Yeast Extract Provides essential nitrogen for amino acid and protein synthesis, influencing both growth and production. mdpi.comresearchgate.net
Inorganic Salts MnSO₄, MgSO₄, FeCl₃ Act as essential cofactors for enzymes involved in the biosynthetic pathways. researchgate.netfrontiersin.org

| Aeration / Dissolved Oxygen (DO) | Controlled via agitation and airflow (e.g., 1.0 vvm) | Maintains aerobic conditions necessary for efficient energy metabolism and high cell density. | mdpi.com |

Rational Design of Production Strains through Ribosome Engineering Approaches

A powerful and innovative strategy for enhancing antibiotic production is "ribosome engineering." This approach involves introducing mutations into ribosomal components (such as ribosomal proteins or rRNA) or related translation factors. asm.orgtandfonline.com These mutations, often selected for through resistance to certain antibiotics like streptomycin (B1217042) or rifampicin (B610482), can alter the structure and function of the ribosome, leading to global changes in gene expression. asm.orgasm.org

This method provides a rational approach to activate or enhance the production of secondary metabolites, including those from cryptic or poorly expressed gene clusters. asm.orgresearchgate.net In Bacillus subtilis, mutations conferring resistance to streptomycin (in the rpsL gene, encoding ribosomal protein S12) and rifampicin (in the rpoB gene, encoding the RNA polymerase β-subunit) have been shown to dramatically increase the production of the dipeptide antibiotic bacilysin. asm.orgasm.org Transcriptional analysis confirms that these mutations lead to enhanced transcription of the antibiotic's biosynthesis genes. asm.org

The underlying mechanism is thought to involve increased stability of the ribosome or altered translational fidelity, which enhances protein synthesis during the late growth phases when secondary metabolism is typically activated. asm.org The accumulation of multiple drug-resistance mutations can have a cumulative effect, leading to even greater yields. asm.org For instance, a triple mutant of B. subtilis 168 (with mutations in mthA, rpoB, and rpsL) showed an 8.8-fold increase in bacilysin production compared to the wild-type strain. asm.orgasm.org

Given that this compound is a secondary metabolite produced by Bacillus subtilis 168, ribosome engineering presents a highly promising strategy for the rational design of overproducing strains. asm.orgasm.org By isolating mutants with specific drug-resistance profiles, it is possible to unlock the full productive potential of the this compound biosynthetic machinery without detailed knowledge of its specific regulatory pathways.

Table 3: Ribosome Engineering Targets for Enhanced Antibiotic Production in B. subtilis

Gene Target Associated Drug Resistance Effect on Translation/Transcription Impact on Antibiotic Production Reference
rpsL Streptomycin (high-level) Alters ribosomal protein S12, potentially increasing ribosome stability and enhancing protein synthesis in the late growth phase. Significantly increases the production of antibiotics like bacilysin. asm.orgasm.org
rpoB Rifampicin Alters the β-subunit of RNA polymerase, leading to global transcriptional changes. Effectively increases antibiotic biosynthesis. asm.orgasm.org
mthA Streptomycin (low-level) Affects SAM-recycling pathways, leading to elevated intracellular SAM levels. Directly responsible for bacilysin overproduction in mthA mutants. asm.orgasm.org

Challenges and Future Directions in Bacilysocin Research

Elucidation of Absolute Biosynthetic Pathway Details

A significant challenge in Bacilysocin research is the complete elucidation of its biosynthetic pathway. This compound is a lysophospholipid, identified as 1-(12-methyltetradecanoyl)-3-phosphoglyceroglycerol. uclouvain.beasm.orgacs.orgnih.gov The proposed biosynthesis begins with the conversion of phosphatidic acid to phosphatidylglycerol. sci-hub.semdpi.comencyclopedia.pub Early studies identified a gene, ytpA, which encodes a protein with homology to lysophospholipases. nih.gov Disruption of the ytpA gene was shown to completely block the production of this compound, leading to the proposal that the YtpA enzyme catalyzes the final step: the hydrolysis of an acyl chain from phosphatidylglycerol to form this compound. nih.govsci-hub.seresearchgate.net

However, this pathway has been questioned. More recent research has suggested that YtpA is not required for the production of lysophosphatidylglycerol (B1238068). biorxiv.org It is now proposed that this compound may be formed through the action of a yet-unidentified A1 phospholipase, with subsequent migration of the fatty acyl chain to the final position. biorxiv.org This ambiguity highlights that the absolute biosynthetic pathway and its regulation are not fully understood, which is a major hurdle for further research and biotechnological application. mdpi.comencyclopedia.pub Future research must focus on identifying all the enzymes involved and characterizing their precise mechanisms.

Comprehensive Understanding of All Biological Roles and Specific Molecular Mechanisms

While this compound is classified as an antibiotic, a comprehensive understanding of its biological role is still lacking. mdpi.comencyclopedia.pub It demonstrates antimicrobial activity, particularly against certain fungi like Candida albicans and some Gram-positive bacteria such as Staphylococcus aureus. nih.govsci-hub.se However, its reported antibiotic activity is relatively weak. biorxiv.org This has led to questions about whether its primary function is as a secreted weapon against competing microbes, as it may not be released at concentrations sufficient for this purpose. biorxiv.orgfrontiersin.org

An alternative or complementary role for this compound may be related to the physiology of the producing B. subtilis cell itself. It has been suggested that this compound could act to modify the properties of the bacterial cell membrane. frontiersin.org For instance, the overexpression of the related ytpA gene was found to increase membrane fluidity. biorxiv.org This modulation of the membrane could be a response to cell envelope stress, such as that induced by other antibiotics. biorxiv.org It is also possible that this compound is simply an intermediate in lipid remodeling pathways. frontiersin.org A key future direction is to move beyond simple antimicrobial assays and investigate these alternative physiological roles. This includes identifying its specific molecular targets and understanding how it interacts with cell membranes or other cellular components to exert its effects.

Advancements in Production Efficiency and Cost-Effectiveness

A major barrier to the study and potential application of many bacterial secondary metabolites is the low production yield in laboratory cultures, and this compound is no exception. sci-hub.se Industrial-scale availability of such compounds is often limited by low fermentation yields, which makes the process expensive and inefficient. sci-hub.seresearchgate.net While specific strategies for overproducing this compound are not yet well-documented, research on other B. subtilis metabolites provides a clear roadmap for future efforts.

Future research should focus on several key strategies to enhance this compound production:

Medium Optimization: Systematically optimizing culture conditions, including carbon and nitrogen sources, phosphate (B84403) concentrations, and essential mineral salts, can significantly impact secondary metabolite production. uclouvain.beresearchgate.netfrontiersin.org The use of low-cost substrates, such as agricultural or food industry by-products, could also make the process more economically feasible. nih.govresearchgate.netjabonline.in

Genetic Engineering: Modern genetic tools offer powerful solutions. Techniques like CRISPR/Cas9 could be used to edit the promoter and ribosome binding sites of the this compound biosynthetic genes to enhance their transcription and translation. nih.gov

Strain Improvement: Methods like adaptive laboratory evolution or the targeted introduction of drug-resistance mutations have been shown to trigger the overproduction of other antibiotics in Bacillus, such as bacilysin (B1667699), and could be applied to this compound. asm.orgnih.gov

Developing an efficient and cost-effective production platform is essential for generating sufficient quantities of this compound for detailed biological studies and exploring its potential applications.

Exploration of Novel Analogues and Derivatives with Modified Bioactivities

The natural structure of this compound possesses weak to moderate antimicrobial activity. A promising avenue for future research is the chemical synthesis and biological evaluation of novel analogues and derivatives with potentially improved properties. By modifying the core structure of this compound, it may be possible to enhance its potency, broaden its activity spectrum, or improve its stability.

Currently, there is a lack of published research on the synthesis of this compound analogues. However, studies on other antimicrobial peptides and lipid-based molecules provide a template for this work. researchgate.netresearchgate.netmdpi.comnih.gov Future synthetic efforts could explore:

Fatty Acid Chain Modification: The length, branching, and saturation of the anteiso-fatty acid tail could be altered. These changes can significantly impact how the molecule inserts into and disrupts microbial membranes.

Head Group Modification: The phosphoglyceroglycerol head group could be modified or replaced with other polar moieties to influence solubility, targeting, and interaction with microbial surfaces.

The synthesis of a library of such derivatives would enable comprehensive structure-activity relationship (SAR) studies. This would provide valuable insights into the chemical features essential for its biological activity and guide the design of new compounds with superior antimicrobial efficacy.

Integration of Multi-Omics Approaches for Holistic Understanding

The challenges in understanding this compound's biosynthesis and biological role can be effectively addressed by integrating multi-omics approaches. nih.govnih.gov Combining genomics, transcriptomics, proteomics, and metabolomics allows for a system-wide view of the complex biological processes within B. subtilis. frontiersin.orgnih.govresearchgate.netplos.org

Future research should leverage these technologies to:

Identify Biosynthetic Genes: Comparative genomics and transcriptomics can help pinpoint the complete set of genes involved in the this compound pathway, including the elusive phospholipase. frontiersin.org

Uncover Biological Roles: By analyzing the global changes in the proteome and metabolome of B. subtilis strains that either produce or lack this compound, researchers can develop new hypotheses about its function. nih.govpeerj.comfrontiersin.org For example, observing changes in membrane proteins or stress response pathways could confirm its role in modulating membrane properties. acs.orgnih.gov

Guide Metabolic Engineering: Multi-omics data can identify bottlenecks in production and reveal regulatory networks that can be targeted through genetic engineering to create overproducing strains. nih.gov

A holistic, multi-omics approach will be instrumental in resolving the current ambiguities surrounding this compound and will accelerate the translation of this fundamental knowledge into practical applications. mdpi.com

Q & A

Basic Research Questions

Q. How is Bacilysocin structurally characterized, and what analytical techniques are critical for validating its purity and identity?

  • Methodological Answer : Structural elucidation of this compound requires a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., 1D/2D NMR for bond connectivity) and high-resolution mass spectrometry (HR-MS) to confirm molecular mass and fragmentation patterns. Purity validation involves high-performance liquid chromatography (HPLC) with UV/Vis or evaporative light scattering detectors. For novel derivatives, X-ray crystallography may resolve stereochemical ambiguities. Researchers must cross-validate results with synthetic standards or literature data for known analogs, adhering to reproducibility guidelines for experimental protocols .

Q. What are the primary biosynthesis pathways of this compound in Bacillus species, and how can isotopic labeling studies elucidate precursor incorporation?

  • Methodological Answer : Biosynthetic pathways are identified via genomic analysis (e.g., gene cluster annotation using tools like antiSMASH) and stable isotope labeling (e.g., ¹³C-glucose or ¹⁵N-amino acids) to track precursor incorporation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies labeled intermediates. Researchers should design time-course experiments to capture dynamic metabolic fluxes and validate pathways via knockout mutants of putative biosynthetic genes .

Q. What in vitro methodologies are used to assess this compound’s antimicrobial activity, and how should researchers control for cytotoxicity in eukaryotic cells?

  • Methodological Answer : Standardized broth microdilution assays (CLSI guidelines) determine minimum inhibitory concentrations (MICs) against target pathogens. Cytotoxicity is evaluated using mammalian cell lines (e.g., HEK293 or HepG2) via MTT or resazurin assays. Normalize activity data to cell viability metrics, and include positive controls (e.g., amphotericin B for fungi) and vehicle controls (e.g., DMSO) to isolate compound-specific effects .

Q. What are the optimal cultivation conditions for this compound production in Bacillus subtilis, and how can experimental design minimize batch-to-batch variability?

  • Methodological Answer : Use response surface methodology (RSM) to optimize carbon/nitrogen sources, pH, and aeration. Monitor growth kinetics via OD₆₀₀ and correlate with this compound titers (quantified by LC-MS). To reduce variability, standardize inoculum preparation (e.g., spore germination protocols) and employ statistical tools like ANOVA to identify critical factors. Include biological replicates and report confidence intervals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different microbial strains?

  • Methodological Answer : Discrepancies may arise from strain-specific resistance mechanisms or variations in assay conditions. Conduct comparative transcriptomics (RNA-seq) on sensitive vs. resistant strains to identify differentially expressed genes (e.g., efflux pumps). Validate hypotheses via genetic knockout/complementation studies. Use meta-analysis frameworks to harmonize data from disparate studies, adjusting for variables like inoculum size and growth media .

Q. What strategies improve heterologous expression of this compound in non-native hosts, and how can metabolic engineering address yield limitations?

  • Methodological Answer : Codon-optimize biosynthetic genes for the host (e.g., E. coli or S. cerevisiae) and use strong inducible promoters (e.g., T7 or GAL1). Employ CRISPR interference to suppress competing pathways. Monitor intermediate accumulation via metabolomics and apply flux balance analysis (FBA) to optimize carbon routing. Report yields as mg/L with error margins and provide raw fermentation data in supplementary materials .

Q. What advanced computational approaches predict this compound’s mechanism of action against lipid membranes, and how can molecular dynamics (MD) simulations validate these models?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to identify putative lipid-binding sites. Perform all-atom MD simulations (GROMACS) to assess membrane perturbation over 100+ ns trajectories. Validate with experimental techniques like fluorescence anisotropy (to measure membrane fluidity changes) and compare with simulations. Publish trajectory data in repositories like Zenodo for reproducibility .

Q. How can researchers assess this compound’s ecological role in soil microbiomes, and what metagenomic tools quantify its impact on microbial community structure?

  • Methodological Answer : Conduct microcosm experiments with soil spiked with this compound and analyze community shifts via 16S rRNA amplicon sequencing. Use QIIME2 for alpha/beta diversity metrics and PICRUSt2 to infer functional changes. Correlate this compound degradation rates (via LC-MS) with keystone taxa abundance. Report statistical power calculations and negative controls (e.g., autoclaved soil) .

Data Presentation and Reproducibility Guidelines

  • Tabular Data : Include tables comparing MIC values across strains, NMR/HR-MS spectral data, and fermentation yield statistics. Use ANOVA or Tukey’s HSD for multi-group comparisons .
  • Supplementary Materials : Provide raw NMR spectra, MD simulation parameters, and RNA-seq datasets in FAIR-compliant repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.